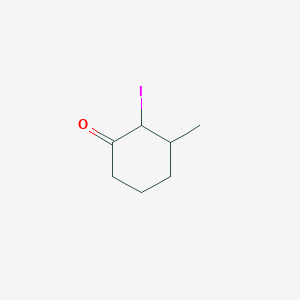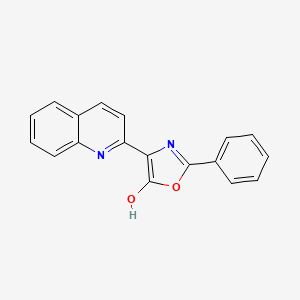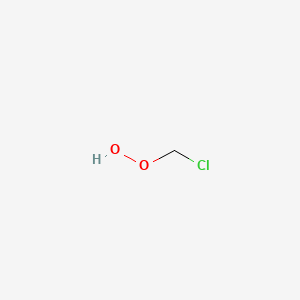![molecular formula C10H17N3O2 B14287370 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate CAS No. 115019-26-6](/img/structure/B14287370.png)
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to a carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate typically involves the diazotization of an amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor: The starting material, usually a secondary amine such as diisopropylamine, is prepared through standard amine synthesis methods.
Diazotization Reaction: The amine precursor is treated with nitrous acid (HNO₂) under acidic conditions to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are used under mild conditions.
Major Products Formed
Substitution Reactions: Halogenated compounds, hydroxylated compounds, or substituted amines.
Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.
Reduction Reactions: Secondary amines.
Applications De Recherche Scientifique
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate involves the reactivity of the diazonium group. The diazonium ion is highly electrophilic and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropylamine: A secondary amine used as a precursor in the synthesis of the target compound.
Azo Compounds: Formed through coupling reactions with diazonium compounds, known for their vibrant colors and use in dyes.
Other Diazonium Compounds: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is unique due to its specific structure, which combines a diazonium group with a diisopropylamino moiety
Propriétés
Numéro CAS |
115019-26-6 |
|---|---|
Formule moléculaire |
C10H17N3O2 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-diazo-3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H17N3O2/c1-6(2)13(7(3)4)10(15)9(12-11)8(5)14/h6-7H,1-5H3 |
Clé InChI |
DPJIESFRXWNTPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C(=[N+]=[N-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[4-(Dioctadecylamino)phenyl]ethenyl}-1-methylpyridin-1-ium methyl sulfate](/img/structure/B14287287.png)
![(2R)-1,4-Dioxaspiro[4.4]nonane-2-carboxaldehyde](/img/structure/B14287293.png)

![Phenol, 2-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B14287310.png)




![2,2'-(Butane-1,1-diyl)bis[5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol]](/img/structure/B14287358.png)



![Methyl 2-{4-ethenyl-2-hydroxy-6-[(3-hydroxy-2-methylpropanoyl)oxy]-3-(3-hydroxyprop-1-en-2-yl)-4-methylcyclohexyl}prop-2-enoate](/img/structure/B14287375.png)

